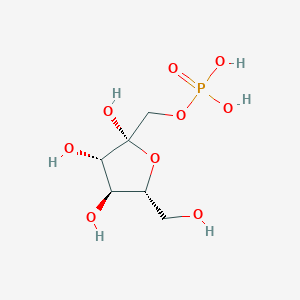
1,4-Diethoxy-2,3,5,6-tetrafluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diethoxy-2,3,5,6-tetrafluorobenzene is an organic compound with the molecular formula
C10H10F4O2
. It is characterized by the presence of two ethoxy groups and four fluorine atoms attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.準備方法
Synthetic Routes and Reaction Conditions
1,4-Diethoxy-2,3,5,6-tetrafluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction of 1,4-difluoro-2,3,5,6-tetrafluorobenzene with ethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the substitution of fluorine atoms by ethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
1,4-Diethoxy-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the ethoxy and fluorine substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille couplings, to form more complex aromatic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium ethoxide or potassium carbonate in ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various ethoxy-substituted derivatives, while coupling reactions can produce extended aromatic systems.
科学的研究の応用
1,4-Diethoxy-2,3,5,6-tetrafluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated aromatic compounds.
Biology: Investigated for its potential interactions with biological molecules, although specific biological applications are less common.
Medicine: Potential use in drug development due to its unique structural properties, which may impart desirable pharmacokinetic characteristics.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1,4-diethoxy-2,3,5,6-tetrafluorobenzene in chemical reactions typically involves the activation of the benzene ring by the electron-withdrawing fluorine atoms, making it more susceptible to nucleophilic attack. The ethoxy groups can also participate in various reactions, either as leaving groups or as sites for further functionalization.
類似化合物との比較
Similar Compounds
1,4-Difluoro-2,3,5,6-tetrafluorobenzene: Lacks the ethoxy groups, making it less reactive in nucleophilic substitution reactions.
1,4-Dibromo-2,3,5,6-tetrafluorobenzene: Contains bromine atoms instead of ethoxy groups, leading to different reactivity and applications.
1,4-Diethoxybenzene: Similar structure but without the fluorine atoms, resulting in different electronic properties and reactivity.
Uniqueness
1,4-Diethoxy-2,3,5,6-tetrafluorobenzene is unique due to the combination of ethoxy and fluorine substituents on the benzene ring. This combination imparts distinct electronic properties, making it valuable in various synthetic and industrial applications.
特性
IUPAC Name |
1,4-diethoxy-2,3,5,6-tetrafluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O2/c1-3-15-9-5(11)7(13)10(16-4-2)8(14)6(9)12/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVPQTTXYYMGIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1F)F)OCC)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382130 |
Source


|
| Record name | 1,4-diethoxy-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16251-00-6 |
Source


|
| Record name | 1,4-diethoxy-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B91333.png)











